

# Navigating the Safety Landscape of Investigational AML Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tosedostat |           |
| Cat. No.:            | B1683859   | Get Quote |

#### For Immediate Release

In the rapidly evolving field of acute myeloid leukemia (AML) treatment, a multitude of investigational drugs are offering new hope for patients. However, understanding the distinct safety profiles of these emerging therapies is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety profiles of **Tosedostat** and other key investigational AML drugs, supported by available clinical trial data.

#### **Executive Summary**

This report synthesizes safety data from clinical trials of **Tosedostat**, a novel aminopeptidase inhibitor, and compares it with other investigator AML drugs, including the FLT3 inhibitor Gilteritinib, the BCL-2 inhibitor Venetoclax (in combination with Azacitidine), and the IDH1/2 inhibitors Ivosidenib and Enasidenib. While direct cross-trial comparisons are inherently challenging due to differing patient populations and study designs, this guide aims to provide a structured overview of reported adverse events to inform preclinical and clinical research strategies.

# Comparative Safety Profiles of Investigational AML Drugs



#### Validation & Comparative

Check Availability & Pricing

The following table summarizes the incidence of common and clinically significant Grade ≥3 adverse events reported in clinical trials for **Tosedostat** and other selected investigational AML drugs. It is crucial to note that the data for **Tosedostat** is from earlier phase trials and a study in combination with intensive chemotherapy, which may influence its adverse event profile compared to newer targeted agents often used in different patient populations or therapeutic settings.



| Adverse<br>Event<br>(Grade ≥3) | Tosedostat                                                        | Gilteritinib                          | Venetoclax<br>+<br>Azacitidine | lvosidenib                 | Enasidenib                 |
|--------------------------------|-------------------------------------------------------------------|---------------------------------------|--------------------------------|----------------------------|----------------------------|
| Hematologica<br>I              |                                                                   |                                       |                                |                            |                            |
| Febrile<br>Neutropenia         | Not specified in detail                                           | 45%[1]                                | 42%[2]                         | 28%[3]                     | 16%[4]                     |
| Anemia                         | Not specified in detail                                           | 40%[1]                                | Not specified in detail        | 25%[3]                     | 19%[4]                     |
| Thrombocyto<br>penia           | Reduction in platelet count was the most common severe AE[2]      | 23%[1]                                | 47%[6]                         | 24%[3]                     | 37%[4]                     |
| Neutropenia                    | Not specified in detail                                           | Not specified in detail               | 43%[6]                         | 27%[3]                     | 37%[4]                     |
| Non-<br>Hematologica<br>I      |                                                                   |                                       |                                |                            |                            |
| Infections/Se<br>psis          | Increased early death rate due to infectious complications [7][8] | 11% (Sepsis)<br>[9]                   | 22% (Sepsis)<br>[2]            | 23%<br>(Pneumonia)<br>[3]  | Not specified<br>in detail |
| ALT/AST<br>Elevation           | Grade 3 ALT elevation was a dose-limiting toxicity[2][5]          | Aminotransfe rase increase (>13%)[10] | Not specified<br>in detail     | Not specified<br>in detail | Not specified<br>in detail |



| Atrial<br>Fibrillation      | More common in the tosedostat arm[7][8]            | Not a<br>commonly<br>reported<br>Grade ≥3 AE |
|-----------------------------|----------------------------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|
| Diarrhea                    | Common AE,<br>but Grade ≥3<br>not<br>specified[11] | Not a<br>commonly<br>reported<br>Grade ≥3 AE | 5%[2]                                        | Not a<br>commonly<br>reported<br>Grade ≥3 AE | Not a<br>commonly<br>reported<br>Grade ≥3 AE |
| Nausea                      | Common AE,<br>but Grade ≥3<br>not<br>specified[11] | Not a<br>commonly<br>reported<br>Grade ≥3 AE | 2%[2]                                        | Not a<br>commonly<br>reported<br>Grade ≥3 AE | Not a<br>commonly<br>reported<br>Grade ≥3 AE |
| Drug-Specific Toxicities    |                                                    |                                              |                                              |                                              |                                              |
| Differentiation<br>Syndrome | Not<br>applicable                                  | Not<br>applicable                            | Not<br>applicable                            | 13%[12]                                      | 7%[13]                                       |
| QT<br>Prolongation          | Not a<br>commonly<br>reported AE                   | 4% (>500<br>ms)[9]                           | Not a<br>commonly<br>reported AE             | 10%                                          | Not a<br>commonly<br>reported AE             |
| Hyperbilirubin<br>emia      | Not a<br>commonly<br>reported AE                   | Not a<br>commonly<br>reported AE             | Not a<br>commonly<br>reported AE             | Not a<br>commonly<br>reported AE             | 12% (indirect)<br>[13]                       |

### **Experimental Protocols and Methodologies**

The safety data presented in this guide are derived from various clinical trials. The methodologies for assessing and grading adverse events in these studies generally adhere to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Below are brief descriptions of the trial designs from which the data for the compared drugs were primarily sourced:



- **Tosedostat**: The safety profile of **Tosedostat** is primarily based on a Phase I/II study in patients with acute myeloid leukemia and myelodysplasia.[2][5] Another key study was a Phase II randomized trial evaluating the addition of **Tosedostat** to standard chemotherapy in elderly patients with AML.[7][8]
- Gilteritinib: Data for Gilteritinib is extensively reported from the Phase 3 ADMIRAL trial, which compared Gilteritinib to salvage chemotherapy in patients with relapsed or refractory FLT3mutated AML.[1][14]
- Venetoclax + Azacitidine: The safety profile of this combination is well-characterized in the Phase 3 VIALE-A trial, which evaluated Venetoclax with Azacitidine in patients with newly diagnosed AML who were ineligible for intensive chemotherapy.[2][6]
- Ivosidenib: Safety data for Ivosidenib is derived from the Phase 3 AGILE study, which
  assessed Ivosidenib in combination with Azacitidine in patients with newly diagnosed IDH1mutated AML ineligible for intensive chemotherapy, and the Phase 1 AG120-C-001 trial.[3][7]
   [15]
- Enasidenib: The safety profile of Enasidenib is based on the Phase 1/2 AG221-C-001 trial in patients with mutant IDH2 advanced myeloid malignancies, including a large cohort of patients with relapsed or refractory AML.[13][16]

## Visualizing Key Concepts in AML Drug Safety Evaluation

To aid in the conceptual understanding of comparative safety assessment, the following diagrams illustrate a simplified signaling pathway relevant to AML and a logical workflow for evaluating adverse events in clinical trials.





Click to download full resolution via product page

Simplified FLT3 signaling pathway in AML and the point of intervention for Gilteritinib.





Click to download full resolution via product page

Conceptual workflow for the evaluation of adverse events in AML clinical trials.

#### **Discussion and Future Directions**

The safety profiles of investigational AML drugs are diverse and reflect their distinct mechanisms of action. **Tosedostat**, as an aminopeptidase inhibitor, has shown a safety profile marked by myelosuppression and, in combination with chemotherapy, an increase in infectious complications and atrial fibrillation.[2][5][7][8] In contrast, targeted therapies like the FLT3



inhibitor Gilteritinib, while also causing myelosuppression, have a notable incidence of QT prolongation and liver enzyme elevations.[1][9][10] The BCL-2 inhibitor Venetoclax, particularly in combination with hypomethylating agents, demonstrates significant hematological toxicity but has transformed the treatment landscape for older patients.[2][6] The IDH inhibitors, Ivosidenib and Enasidenib, have a unique class effect of differentiation syndrome, alongside other adverse events like QT prolongation (Ivosidenib) and hyperbilirubinemia (Enasidenib).[3][12]

As the armamentarium of AML therapies expands, head-to-head comparative safety trials will be crucial for optimizing treatment selection. Furthermore, the development of biomarkers to predict which patients are at higher risk for specific toxicities will be a critical area of future research. This will enable a more personalized approach to AML therapy, maximizing efficacy while minimizing treatment-related harm. Continued rigorous collection and transparent reporting of safety data from ongoing and future clinical trials are essential to advancing the safe and effective use of these novel agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. VENCLEXTA® (venetoclax tablets) | VIALE-A Trial Safety Data Summary [venclextahcp.com]
- 3. This Combo Provided Clinical Benefit in IDH1-Mutated AML | Blood Cancers Today [bloodcancerstoday.com]
- 4. Enasidenib plus azacitidine versus azacitidine alone in patients with newly diagnosed, mutant-IDH2 acute myeloid leukaemia (AG221-AML-005): a single-arm, phase 1b and randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Long-term follow-up of VIALE-A: Venetoclax and azacitidine in chemotherapy-ineligible untreated acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Inferior Outcome of Addition of the Aminopeptidase Inhibitor Tosedostat to Standard Intensive Treatment for Elderly Patients with AML and High Risk MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncozine.com [oncozine.com]
- 10. The Impact of Gilteritinib on Overall Survival of Adult Patients with FLT3 Positive Acute Myeloid Leukemia: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Follow-up of patients with R/R FLT3-mutation-positive AML treated with gilteritinib in the phase 3 ADMIRAL trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Safety Landscape of Investigational AML Therapeutics: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683859#comparing-the-safety-profiles-of-tosedostat-and-other-investigational-aml-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com